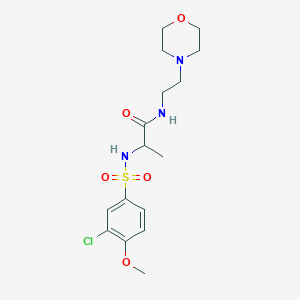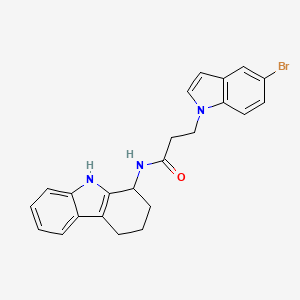![molecular formula C17H18ClNO6S B11127472 2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide](/img/structure/B11127472.png)
2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a complex organic compound that belongs to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chromen ring system substituted with chloro, dimethyl, and oxo groups, as well as an acetamide moiety linked to a dioxidotetrahydrothiophen ring.
Preparation Methods
The synthesis of 2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide involves several steps:
Starting Materials: The synthesis begins with the preparation of 6-chloro-3,4-dimethyl-2H-chromen-2-one, which is then reacted with appropriate reagents to introduce the acetamide and dioxidotetrahydrothiophen groups.
Reaction Conditions: The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high yield and purity.
Industrial Production: On an industrial scale, the synthesis may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve efficiency.
Chemical Reactions Analysis
2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different biological activities.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are often carried out in solvents such as dichloromethane or ethanol under controlled temperatures.
Scientific Research Applications
2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide can be compared with other similar compounds:
Similar Compounds: Compounds such as 2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide and 2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid share structural similarities.
Uniqueness: The presence of the dioxidotetrahydrothiophen ring and the specific substitution pattern on the chromen ring make this compound unique, potentially leading to distinct biological activities and applications.
Properties
Molecular Formula |
C17H18ClNO6S |
|---|---|
Molecular Weight |
399.8 g/mol |
IUPAC Name |
2-(6-chloro-3,4-dimethyl-2-oxochromen-7-yl)oxy-N-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C17H18ClNO6S/c1-9-10(2)17(21)25-14-6-15(13(18)5-12(9)14)24-7-16(20)19-11-3-4-26(22,23)8-11/h5-6,11H,3-4,7-8H2,1-2H3,(H,19,20) |
InChI Key |
WUMKDKYJNLBLBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)NC3CCS(=O)(=O)C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(1E)-1-cyano-2-(3,4-dimethoxyphenyl)eth-1-en-1-yl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}propanamide](/img/structure/B11127404.png)
![N-{2-[(4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(naphthalen-1-yloxy)acetamide](/img/structure/B11127405.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N-(furan-2-ylmethyl)glycinamide](/img/structure/B11127407.png)
![(5Z)-2-(azepan-1-yl)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B11127410.png)
![6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11127412.png)
![(5Z)-5-[4-(dimethylamino)benzylidene]-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11127417.png)
![(2E)-3-[5-(3,4-dichlorophenyl)furan-2-yl]-2-[(4-methoxyphenyl)formamido]-N-(propan-2-yl)prop-2-enamide](/img/structure/B11127421.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11127436.png)
![N-(4-ethoxyphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide](/img/structure/B11127437.png)
![N-benzyl-5-chloro-2-methoxy-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B11127438.png)

![2-[2-Methyl-4-(piperidine-1-sulfonyl)phenoxy]-N-[(pyridin-4-YL)methyl]acetamide](/img/structure/B11127446.png)
![4-chloro-N-[2-{(E)-1-cyano-2-[4-(dimethylamino)phenyl]ethenyl}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide](/img/structure/B11127455.png)

